molecular formula C6H9N3O B2828940 (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine CAS No. 2149010-15-9

(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine

Cat. No.: B2828940
CAS No.: 2149010-15-9
M. Wt: 139.158
InChI Key: HZKRLOOGSZSJEB-UHFFFAOYSA-N
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Description

(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a hydroxylamine functional group attached to a 1,5-dimethylimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1,5-dimethylimidazole with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of 1,5-dimethylimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-50°C, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine and imidazole functional groups. These interactions can lead to the modulation of enzymatic activities, alteration of cellular signaling pathways, and disruption of microbial cell walls. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylimidazole: A precursor in the synthesis of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine.

    Hydroxylamine: A key functional group in the compound, known for its reactivity and versatility in organic synthesis.

    Imidazole Derivatives: Compounds with similar imidazole rings that exhibit a wide range of biological and chemical activities.

Uniqueness

This compound is unique due to the combination of its hydroxylamine and imidazole functionalities, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-3-7-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKRLOOGSZSJEB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N1C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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